molecular formula C32H28N2 B372781 2,3,5,6-Tetrakis(4-methylphenyl)pyrazine

2,3,5,6-Tetrakis(4-methylphenyl)pyrazine

Cat. No.: B372781
M. Wt: 440.6g/mol
InChI Key: AYAULFGKPYNHFM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrakis(4-methylphenyl)pyrazine is a pyrazine-based compound functionalized with four 4-methylphenyl groups at the 2, 3, 5, and 6 positions. This substitution pattern confers unique steric and electronic properties, making it a versatile ligand for coordination chemistry and a precursor for advanced materials. Its bulky aromatic substituents enhance thermal stability and influence supramolecular interactions, which are critical in applications such as metal-organic frameworks (MOFs) or optoelectronic materials.

Properties

Molecular Formula

C32H28N2

Molecular Weight

440.6g/mol

IUPAC Name

2,3,5,6-tetrakis(4-methylphenyl)pyrazine

InChI

InChI=1S/C32H28N2/c1-21-5-13-25(14-6-21)29-30(26-15-7-22(2)8-16-26)34-32(28-19-11-24(4)12-20-28)31(33-29)27-17-9-23(3)10-18-27/h5-20H,1-4H3

InChI Key

AYAULFGKPYNHFM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazine derivatives and their distinguishing features:

Compound Name Substituents Key Applications/Properties References
2,3,5,6-Tetrakis(4-methylphenyl)pyrazine 4-Methylphenyl Potential ligand for MOFs, steric bulk -
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine 4-Carboxyphenyl MOF construction (e.g., STA-27, Zn-MOFs), gas adsorption (CO₂)
2,3,5,6-Tetrakis(2-pyridyl)pyrazine (tppz) 2-Pyridyl Diruthenium/dicopper complexes, magnetism, mixed-valence systems
2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Tetrazolyl High-nitrogen energetic materials, detonation velocity (6886 m/s)
2,3,5,6-Tetramethylpyrazine (TEP) Methyl Flavor release studies, protein interactions
2,3,5,6-Tetrakis(2-furyl)pyrazine 2-Furyl Catalysis (NMR/HRMS-characterized)
Key Comparative Analyses

a. Coordination Chemistry and MOF Performance

  • Carboxyphenyl derivative (H₄TCPP): Forms porous MOFs with high CO₂ adsorption capacity (e.g., STA-27, a scandium MOF with a unique 1D rod SBU and surface area >1000 m²/g) . The carboxylate groups enable strong metal coordination (Zn²⁺, Sc³⁺), facilitating framework stability .
  • Pyridyl derivative (tppz): Acts as a bis-tridentate ligand in diruthenium/dicopper complexes. For example, [(dpk)(Cl)Ru(μ-tppz)Ru(Cl)(dpk)]ⁿ⁺ exhibits mixed-valence states and intervalence charge transfer, critical for magnetic materials .

b. Energetic Materials

  • Tetrazolyl derivative (H₄TTP): Demonstrates superior detonation velocity (6886 m/s) and thermal stability (Tₚ = 254°C) due to high nitrogen content (N% = 52.9).
Thermal and Electronic Properties
  • Thermal Stability: Carboxyphenyl and tetrazolyl derivatives show higher thermal stability (>250°C) due to strong intermolecular interactions (coordination bonds or π-stacking). Methylphenyl groups may lower melting points but improve solubility in organic solvents.
  • Electronic Effects: Pyridyl and tetrazolyl substituents introduce electron-withdrawing effects, altering redox behavior.

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